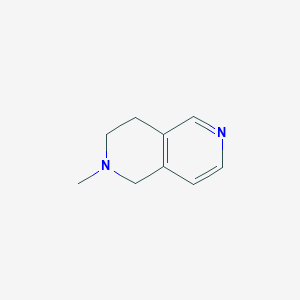
2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine (MTHN) is a heterocyclic compound that has been extensively studied for its potential use in medicinal chemistry. It is a bicyclic nitrogen-containing compound that is structurally similar to quinolines and isoquinolines. MTHN has been found to exhibit a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine is not fully understood. However, it has been suggested that 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine exerts its biological effects by inhibiting the activity of several enzymes, including topoisomerase II and protein kinase C. Topoisomerase II is involved in DNA replication and repair, while protein kinase C is involved in cell proliferation and survival. By inhibiting the activity of these enzymes, 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine may disrupt cell growth and division, leading to antiviral and antitumor effects.
Biochemical and Physiological Effects:
2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of several viruses, including influenza A virus, herpes simplex virus, and human immunodeficiency virus. 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has also been found to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has also been found to exhibit a wide range of biological activities, making it a versatile compound for use in medicinal chemistry. However, there are also limitations to the use of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine in lab experiments. It has been found to be toxic at high concentrations, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine. One area of research is the development of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine derivatives with improved biological activity and reduced toxicity. Another area of research is the elucidation of the mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine, which may lead to the development of new drugs for the treatment of viral infections and cancer. Additionally, 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine may have potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease. Overall, the potential of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine as a therapeutic agent warrants further investigation and research.
Méthodes De Synthèse
2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydro-β-carboline intermediate, which is then cyclized to form 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine. The Bischler-Napieralski reaction involves the condensation of an amine with a carbonyl compound, followed by cyclization to form 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine. The Skraup reaction involves the condensation of aniline with a ketone or aldehyde in the presence of a catalyst to form a quinoline intermediate, which is then reduced to form 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine.
Applications De Recherche Scientifique
2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory effects. 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been shown to inhibit the replication of several viruses, including influenza A virus, herpes simplex virus, and human immunodeficiency virus. It has also been found to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.
Propriétés
Numéro CAS |
186966-72-3 |
|---|---|
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
2-methyl-3,4-dihydro-1H-2,6-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-11-5-3-8-6-10-4-2-9(8)7-11/h2,4,6H,3,5,7H2,1H3 |
Clé InChI |
GVFLVRHBRAMVAW-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C=CN=C2 |
SMILES canonique |
CN1CCC2=C(C1)C=CN=C2 |
Synonymes |
2,6-Naphthyridine,1,2,3,4-tetrahydro-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)

![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
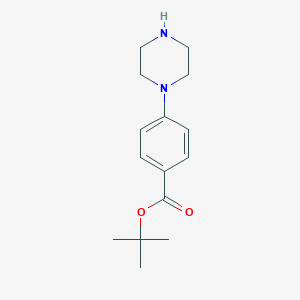
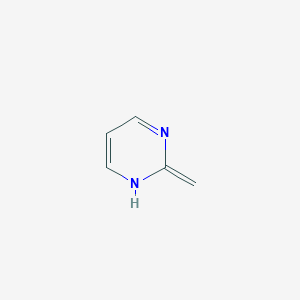
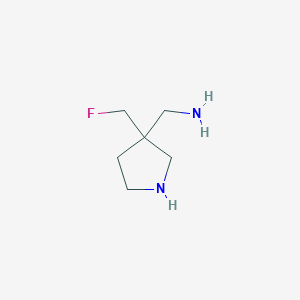
![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)

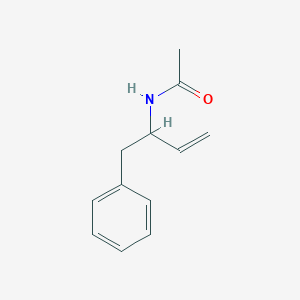
![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)

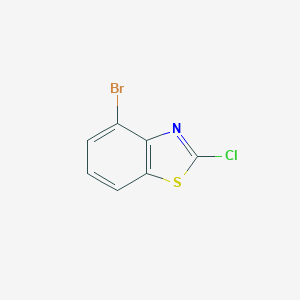
![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)